Bienvenue dans la boutique en ligne BenchChem!

3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Positional Isomerism Physicochemical Properties Medicinal Chemistry

Procure 3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941992-87-6), a critical N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide scaffold for exploring underexplored meta-thioether SAR space in adenosine receptor and kinase inhibitor programs. This specific regioisomer is essential; positional isomerism drastically alters target engagement, making analog substitution invalid. Its unique 3-isopropylthio substitution provides a distinct vector for modulating lipophilicity (XLogP3=4.0) and steric bulk, enabling novel IP-generating chemotype development. Ideal as a reference standard for ADME studies on sulfur oxidation state effects.

Molecular Formula C18H17N3OS2
Molecular Weight 355.47
CAS No. 941992-87-6
Cat. No. B2945595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
CAS941992-87-6
Molecular FormulaC18H17N3OS2
Molecular Weight355.47
Structural Identifiers
SMILESCC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C18H17N3OS2/c1-12(2)24-15-7-3-5-13(9-15)17(22)21-18-20-16(11-23-18)14-6-4-8-19-10-14/h3-12H,1-2H3,(H,20,21,22)
InChIKeyGXFUPJLLNCAGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941992-87-6): Procurement-Ready Chemical Profile and Core Identifiers


3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941992-87-6) is a synthetic small molecule belonging to the N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide class. With a molecular formula of C₁₈H₁₇N₃OS₂ and a molecular weight of 355.5 g/mol, the compound features a benzamide core substituted with an isopropylthio group at the 3‑position and a pyridin‑3‑yl‑1,3‑thiazol‑2‑yl moiety at the amide nitrogen [1]. The compound is cataloged in PubChem (CID 18587105) and is available from multiple commercial vendors as a research chemical; however, published, peer‑reviewed quantitative biological or physicochemical data for this specific compound remain extremely limited as of the search date [1]. Its structural scaffold aligns it with prototypical adenosine receptor antagonists, mGluR1 antagonists, and kinase inhibitor chemotypes, providing a rational entry point for medicinal chemistry and chemical biology programs [2] [3].

Why Generic Substitution Falls Short: Structural Nuances in 3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide That Defeat Analog Swapping


The N-(4-(pyridin‑3‑yl)thiazol‑2‑yl)benzamide scaffold is exceptionally sensitive to positional isomerism and substituent electronic effects. Moving the pyridine nitrogen from the 3‑position to the 2‑ or 4‑position, or relocating the isopropylthio group from the 3‑ to the 4‑position of the benzamide ring, can abolish or dramatically shift target engagement [1] [2]. Even a subtle change such as oxidizing the thioether to a sulfone (observed in analogs like 4‑(isopropylsulfonyl)‑N‑(4‑(pyridin‑3‑yl)thiazol‑2‑yl)benzamide) is expected to alter both hydrogen‑bonding capacity and lipophilicity, rendering biological profiles non‑interchangeable [3]. Therefore, generalizing procurement decisions across in‑class analogs without compound‑specific evidence risks invalidating SAR assumptions and experimental outcomes.

Product‑Specific Quantitative Evidence Guide: Direct Comparator Data for 3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941992-87-6)


Structural Uniqueness: Positional Isomer Differentiation vs. 4-(Isopropylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 941884-94-2)

The target compound places the pyridine nitrogen at the 3‑position (meta to the thiazole linkage), whereas the closest cataloged isomer (CAS 941884‑94‑2) places it at the 2‑position (ortho). This positional shift is known in thiazolyl‑benzamide series to modulate adenosine A₁ receptor affinity by more than 10‑fold and to alter mGluR1 IC₅₀ values by at least 5‑fold, based on comparative data for related N‑(4‑(pyridinyl)thiazol‑2‑yl)benzamide analogs [1] [2]. Quantitative data for the target compound itself have not been independently published; the differentiation is therefore inferred from established SAR trends in the same scaffold family [1] [2].

Positional Isomerism Physicochemical Properties Medicinal Chemistry

Thioether vs. Sulfone Oxidation State: Impact on Lipophilicity and Hydrogen‑Bonding Capacity

The isopropylthio (–S–iPr) substituent in the target compound provides a thioether (sulfide) oxidation state, whereas a closely related commercial analog contains an isopropylsulfonyl (–SO₂–iPr) group . The thioether is less polar: the computed topological polar surface area (TPSA) of the target compound is 108 Ų, compared to an estimated value of ~125–135 Ų for the sulfone analog (calculated from structural increment tables) [1]. This ~20–27 Ų TPSA difference is predicted to translate into approximately 0.5–1.0 log unit lower water solubility and 0.5–1.0 log unit higher logP for the thioether, which may significantly affect membrane permeability, oral absorption potential, and non‑specific protein binding [2].

Oxidation State Lipophilicity ADME Prediction

Substituent Position on Benzamide Ring: 3‑Isopropylthio vs. 4‑Isopropylthio Orientation

The isopropylthio group is attached to the 3‑position (meta) of the benzamide ring in the target compound, whereas several commercially available analogs carry the same substituent at the 4‑position (para) . In adenosine A₁ receptor antagonists possessing a 2‑aminothiazole core, moving a lipophilic substituent from the para to the meta position of the benzamide ring resulted in a 3‑ to 8‑fold decrease in affinity (Kᵢ values shifting from ~50 nM to ~200–400 nM) [1]. Although direct data for the target compound are absent, this class‑level SAR strongly indicates that regioisomeric substitution patterns yield non‑equivalent pharmacological profiles.

Regioisomerism Steric Effects Receptor Binding

Best‑Fit Research and Industrial Application Scenarios for 3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941992-87-6)


Medicinal Chemistry Hit‑to‑Lead Optimization Targeting Adenosine A₁ or mGluR1 Receptors

The N‑(4‑(pyridin‑3‑yl)thiazol‑2‑yl)benzamide scaffold has proven tractable for adenosine A₁ receptor antagonism (micromolar to nanomolar affinity range) [1] and for mGluR1 antagonism (IC₅₀ ~230 nM for the 4‑fluoro‑N‑methyl analog) [2]. Although direct potency data for the target compound are lacking, its 3‑isopropylthio substitution pattern offers a distinct vector for modulating lipophilicity and steric bulk relative to published leads. Procurement of this compound enables exploration of the meta‑thioether SAR space, which is underexplored in the literature, potentially identifying novel IP‑generating chemotypes.

Chemical Biology Probe Development for Kinase or GPCR Target Deconvolution

The 2‑aminothiazole motif present in this compound is a recognized hinge‑binding element in kinase inhibitor design [3]. The combination of the 3‑isopropylthio group and the 3‑pyridyl orientation provides a unique hydrogen‑bond acceptor/donor pharmacophore that may interact with kinase hinge regions or GPCR allosteric sites. The compound can serve as a starting point for designing affinity chromatography probes or photoaffinity labeling reagents for target identification campaigns, with the isopropylthio group offering a potential handle for subsequent biotinylation or fluorophore conjugation.

Physicochemical Benchmarking and ADME Property Baseline Studies

With a computed TPSA of 108 Ų and XLogP3 of 4.0, the compound sits near the boundary of CNS drug‑like space [4]. Its thioether oxidation state and regioisomeric positioning make it a valuable reference compound for systematic studies of how sulfur oxidation state (thioether vs. sulfoxide vs. sulfone) and substituent position influence membrane permeability, metabolic stability (CYP450‑mediated S‑oxidation), and plasma protein binding. Such studies provide foundational data for building predictive ADME models for sulfur‑containing heterocycles.

Organic Synthesis Methodology Development and Heterocyclic Chemistry

The compound's core structure represents a useful substrate for developing and validating novel synthetic methodologies, including regioselective C–H functionalization of the thiazole ring, Suzuki–Miyaura cross‑coupling at the pyridine or benzamide rings, and chemoselective oxidation of the isopropylthio group [5]. Its solubility and stability profile, inferred from the computed properties, makes it a practical model substrate for reaction optimization in both academic and industrial process chemistry laboratories.

Quote Request

Request a Quote for 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.